2-[(p-Nitrophenyl)azo]acetoacetanilide 2-[(p-Nitrophenyl)azo]acetoacetanilide
Brand Name: Vulcanchem
CAS No.: 1657-16-5
VCID: VC21202397
InChI: InChI=1S/C16H14N4O4/c1-11(21)15(16(22)17-12-5-3-2-4-6-12)19-18-13-7-9-14(10-8-13)20(23)24/h2-10,15H,1H3,(H,17,22)
SMILES: CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-]
Molecular Formula: C16H14N4O4
Molecular Weight: 326.31 g/mol

2-[(p-Nitrophenyl)azo]acetoacetanilide

CAS No.: 1657-16-5

Cat. No.: VC21202397

Molecular Formula: C16H14N4O4

Molecular Weight: 326.31 g/mol

* For research use only. Not for human or veterinary use.

2-[(p-Nitrophenyl)azo]acetoacetanilide - 1657-16-5

Specification

CAS No. 1657-16-5
Molecular Formula C16H14N4O4
Molecular Weight 326.31 g/mol
IUPAC Name 2-[(4-nitrophenyl)diazenyl]-3-oxo-N-phenylbutanamide
Standard InChI InChI=1S/C16H14N4O4/c1-11(21)15(16(22)17-12-5-3-2-4-6-12)19-18-13-7-9-14(10-8-13)20(23)24/h2-10,15H,1H3,(H,17,22)
Standard InChI Key WTRHKEHRZMLLDH-UHFFFAOYSA-N
SMILES CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-]
Canonical SMILES CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Chemical Structure and Properties

Molecular Structure

2-[(p-Nitrophenyl)azo]acetoacetanilide features a nitrogen-nitrogen double bond (N=N) that connects a p-nitrophenyl group to an acetoacetanilide moiety. Unlike its ortho-isomer which has the nitro group at position 2 on the phenyl ring, this compound has the nitro group at position 4 (para position), creating different electron distribution and reactivity patterns.

Physical and Chemical Properties

This compound is characterized by its vibrant color, typical of azo compounds, which makes it valuable in the dye and pigment industries. The molecular formula is C16H14N4O4, identical to its ortho isomer, with a molecular weight of approximately 326.31 g/mol. The para positioning of the nitro group affects the compound's electronic properties, potentially altering its color, solubility, and reactivity compared to its isomers.

Structural Comparison with Related Compounds

CompoundNitro PositionKey Structural DifferenceExpected Color Variation
2-[(p-Nitrophenyl)azo]acetoacetanilidePara (position 4)Nitro group furthest from azo linkageYellow to orange shade
2-[(o-Nitrophenyl)azo]acetoacetanilideOrtho (position 2)Nitro group adjacent to azo linkageDeeper yellow
2-[(m-Nitrophenyl)azo]acetoacetanilideMeta (position 3)Nitro group at intermediate distanceIntermediate hue

Synthesis Methods

Synthetic Routes

The synthesis of 2-[(p-Nitrophenyl)azo]acetoacetanilide typically follows a diazotization-coupling pathway similar to that of its ortho isomer. The process involves:

  • Diazotization of p-nitroaniline using sodium nitrite in hydrochloric acid at controlled low temperatures (0-5°C)

  • Coupling of the resulting diazonium salt with acetoacetanilide under alkaline conditions

The para positioning affects the reactivity of the aniline component during diazotization, often resulting in different reaction kinetics compared to the ortho isomer.

Reaction Conditions

For optimal synthesis, specific conditions must be maintained:

  • The diazotization step requires precise temperature control (0-5°C) to prevent decomposition of the diazonium salt

  • The coupling reaction typically proceeds in an alkaline medium (pH 8-9) to facilitate the nucleophilic attack of acetoacetanilide on the diazonium ion

  • The para-positioned nitro group may influence electron distribution, potentially requiring adjusted reaction conditions compared to the ortho isomer synthesis

Industrial Production Methods

At industrial scale, the production involves continuous flow processes with careful monitoring of temperature and pH. The para isomer may offer advantages in certain production scenarios due to potentially higher stability of the intermediate diazonium salt compared to the ortho version.

Chemical Reactivity and Transformations

Characteristic Reactions

2-[(p-Nitrophenyl)azo]acetoacetanilide undergoes several key reactions due to its functional groups:

Reduction Reactions: The nitro group can be reduced to an amino group using hydrogen gas with palladium on carbon catalyst. The azo linkage can also be reduced, breaking the molecule into two separate amines. The para position of the nitro group may influence the reduction rate and selectivity.

Substitution Reactions: The aromatic rings can undergo electrophilic aromatic substitution, though the electron-withdrawing nitro and azo groups direct incoming substituents to specific positions. The para positioning creates a different electronic environment compared to the ortho isomer.

Oxidation Reactions: The azo group can be oxidized to form azoxy compounds, and this reactivity may differ from the ortho isomer due to the altered electron distribution.

Comparative Reactivity Analysis

Reaction Type2-[(p-Nitrophenyl)azo]acetoacetanilide2-[(o-Nitrophenyl)azo]acetoacetanilide
Reduction of Nitro GroupGenerally cleaner reaction profile due to less steric hindranceMay be influenced by proximity of nitro to azo group
Azo Bond ReductionSimilar reactivity but potentially different kineticsMay show differences in selectivity
Electrophilic SubstitutionDirects to different positions due to para orientationDifferent regioselectivity due to ortho effect

Applications in Industry and Research

Colorant Applications

As an azo compound, 2-[(p-Nitrophenyl)azo]acetoacetanilide has significant applications in:

  • Textile dyes, with particular affinity for polyester and other synthetic fibers

  • Pigments for plastics, paints, and printing inks

  • Colorants for various industrial applications

The para positioning of the nitro group likely contributes to different color properties and fastness characteristics compared to the ortho isomer, potentially offering advantages in specific applications.

Research Applications

In scientific research, this compound serves important functions:

  • As a model compound for studying azo chemistry and electronic effects

  • In spectroscopic studies examining the influence of substituent positioning on electronic spectra

  • As a precursor for more complex molecules

The para-nitro positioning creates distinct electronic properties that make this compound valuable for comparative studies within the azo compound family.

Structure-Activity Relationships

Influence of Para Substitution

The para positioning of the nitro group creates distinct electronic and steric effects that influence the compound's properties:

  • Electronic effects: The para-nitro group creates a different electron distribution pattern compared to ortho substitution, affecting the compound's reactivity, color, and biological interactions

  • Resonance effects: The para position allows for extended conjugation throughout the molecule

  • Steric considerations: The para positioning reduces steric hindrance around the azo linkage, potentially increasing accessibility to reaction partners

Comparison with Isomeric Forms

PropertyPara Isomer (p-Nitrophenyl)Ortho Isomer (o-Nitrophenyl)Meta Isomer (m-Nitrophenyl)
Electronic EffectsStrong electron-withdrawing effect with maximum resonanceElectron-withdrawing with proximal influence on azo groupModerate electron-withdrawing with limited resonance
Molecular PlanarityPotentially more planar structureMay exhibit reduced planarity due to steric effectsIntermediate planarity
Biological Activity PotentialLikely different binding profiles in biological systemsShows distinct biological activity profilesWould exhibit unique biological interaction patterns

Analytical Methods for Characterization

Spectroscopic Analysis

The para positioning of the nitro group in 2-[(p-Nitrophenyl)azo]acetoacetanilide creates distinctive spectroscopic properties:

UV-Visible Spectroscopy: The compound likely exhibits strong absorption in the visible region, with maxima potentially shifted compared to its ortho isomer due to the different electronic environment.

Infrared Spectroscopy: Key bands would include those associated with the nitro group (typically around 1520 and 1350 cm⁻¹), azo linkage (around 1400-1450 cm⁻¹), and amide functionalities (approximately 1650-1700 cm⁻¹).

NMR Spectroscopy: The para substitution pattern would create a characteristic splitting pattern in the aromatic region of the ¹H-NMR spectrum, with two doublets (each integrating for two protons) representing the para-substituted ring.

Chromatographic Methods

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are valuable for analyzing this compound, with the para positioning likely resulting in different retention times compared to its isomers, facilitating identification and purity assessment.

Future Research Directions

Emerging Applications

Several promising research areas for 2-[(p-Nitrophenyl)azo]acetoacetanilide include:

  • Development of advanced functional materials leveraging its optical properties

  • Exploration of its potential in photo-responsive systems

  • Investigation of structure-modified derivatives with enhanced biological activities

Structural Modification Strategies

Future research might focus on modifications to enhance specific properties:

  • Introduction of additional functional groups to modulate solubility

  • Substitution on the anilide portion to enhance biological targeting

  • Incorporation into larger molecular frameworks for specialized applications

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